molecular formula C13H10BrN3O2 B11713143 (1E)-1-(4-bromobenzylidene)-2-(2-nitrophenyl)hydrazine

(1E)-1-(4-bromobenzylidene)-2-(2-nitrophenyl)hydrazine

Katalognummer: B11713143
Molekulargewicht: 320.14 g/mol
InChI-Schlüssel: WXUIHIYCNWAFNU-OQLLNIDSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1E)-1-[(4-BROMOPHENYL)METHYLIDENE]-2-(2-NITROPHENYL)HYDRAZINE is an organic compound that features both bromophenyl and nitrophenyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-1-[(4-BROMOPHENYL)METHYLIDENE]-2-(2-NITROPHENYL)HYDRAZINE typically involves the condensation of 4-bromobenzaldehyde with 2-nitrophenylhydrazine under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

(1E)-1-[(4-BROMOPHENYL)METHYLIDENE]-2-(2-NITROPHENYL)HYDRAZINE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

(1E)-1-[(4-BROMOPHENYL)METHYLIDENE]-2-(2-NITROPHENYL)HYDRAZINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.

    Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers.

Wirkmechanismus

The mechanism of action of (1E)-1-[(4-BROMOPHENYL)METHYLIDENE]-2-(2-NITROPHENYL)HYDRAZINE involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through the formation of covalent or non-covalent bonds with these targets, leading to changes in their activity or function. Specific pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (1E)-1-[(4-BROMOPHENYL)METHYLIDENE]-2-(2-NITROPHENYL)HYDRAZINE: shares similarities with other hydrazine derivatives, such as:

Uniqueness

The uniqueness of (1E)-1-[(4-BROMOPHENYL)METHYLIDENE]-2-(2-NITROPHENYL)HYDRAZINE lies in its specific combination of bromophenyl and nitrophenyl groups, which confer distinct chemical reactivity and potential biological activity compared to other similar compounds.

Eigenschaften

Molekularformel

C13H10BrN3O2

Molekulargewicht

320.14 g/mol

IUPAC-Name

N-[(E)-(4-bromophenyl)methylideneamino]-2-nitroaniline

InChI

InChI=1S/C13H10BrN3O2/c14-11-7-5-10(6-8-11)9-15-16-12-3-1-2-4-13(12)17(18)19/h1-9,16H/b15-9+

InChI-Schlüssel

WXUIHIYCNWAFNU-OQLLNIDSSA-N

Isomerische SMILES

C1=CC=C(C(=C1)N/N=C/C2=CC=C(C=C2)Br)[N+](=O)[O-]

Kanonische SMILES

C1=CC=C(C(=C1)NN=CC2=CC=C(C=C2)Br)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.